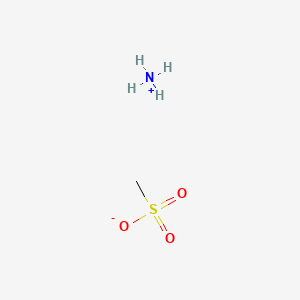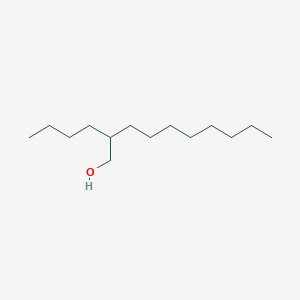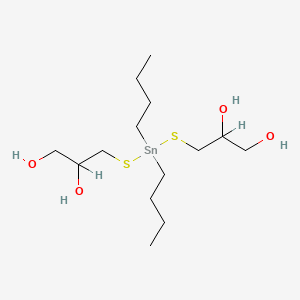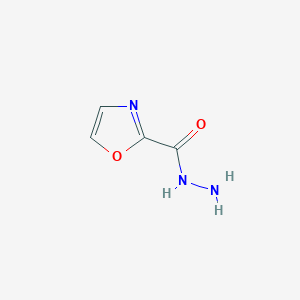
Ammonium methanesulfonate
概要
説明
Ammonium methanesulfonate is an organic salt with the chemical formula CH₇NO₃S. It is derived from methanesulfonic acid and ammonia. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Ammonium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with ammonia. The reaction is typically carried out in an aqueous solution, where methanesulfonic acid (CH₃SO₃H) reacts with ammonia (NH₃) to form this compound (CH₇NO₃S) and water (H₂O): [ \text{CH}_3\text{SO}_3\text{H} + \text{NH}_3 \rightarrow \text{CH}_7\text{NO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonia to methanesulfonic acid under cooling to manage the exothermic nature of the reaction. The resulting solution is then concentrated and crystallized to obtain the pure compound.
化学反応の分析
Types of Reactions: Ammonium methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. It can also participate in acid-base reactions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as halides, to form corresponding methanesulfonate esters.
Acid-Base Reactions: It can act as a source of methanesulfonic acid in reactions where a strong acid is required.
Major Products Formed:
Methanesulfonate Esters: Formed through substitution reactions with alcohols or halides.
Methanesulfonic Acid: Released in acid-base reactions.
科学的研究の応用
Ammonium methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonate esters.
Biology: Employed in studies involving the stabilization of proteins and enzymes due to its non-volatile nature.
Medicine: Investigated for its potential use in drug formulations as a stabilizing agent.
Industry: Utilized in electroplating processes and as a catalyst in various chemical reactions.
作用機序
The primary mechanism of action for ammonium methanesulfonate involves its ability to donate the methanesulfonate group in chemical reactions. This group can participate in nucleophilic substitution reactions, where it acts as a leaving group, facilitating the formation of new chemical bonds. The compound’s stability and solubility in water also contribute to its effectiveness in various applications.
類似化合物との比較
Sodium Methanesulfonate: Similar in structure but contains sodium instead of ammonium.
Potassium Methanesulfonate: Contains potassium as the cation.
Methanesulfonic Acid: The parent acid from which ammonium methanesulfonate is derived.
Uniqueness: this compound is unique due to its ammonium cation, which imparts different solubility and reactivity characteristics compared to its sodium and potassium counterparts. Its non-volatile nature and stability make it particularly useful in applications where these properties are desired.
特性
CAS番号 |
22515-76-0 |
|---|---|
分子式 |
CH7NO3S |
分子量 |
113.14 g/mol |
IUPAC名 |
azane;methanesulfonic acid |
InChI |
InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |
InChIキー |
QHYIGPGWXQQZSA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[NH4+] |
正規SMILES |
CS(=O)(=O)O.N |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
関連するCAS |
75-75-2 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)



![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)



![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)



